
3-(Allyloxy)-3-(4-(bromomethyl)-2,5-difluorophenyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Allyloxy)-3-(4-(bromomethyl)-2,5-difluorophenyl)oxetane is an organic compound that features an oxetane ring substituted with an allyloxy group and a bromomethyl-difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-3-(4-(bromomethyl)-2,5-difluorophenyl)oxetane typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol and a halogenating agent.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using allyl alcohol and a suitable base.
Attachment of the Bromomethyl-Difluorophenyl Group: This step involves a nucleophilic substitution reaction where the oxetane ring is reacted with a bromomethyl-difluorophenyl precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The allyloxy group can undergo oxidation to form an epoxide or a carbonyl compound.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide or thiolates under basic conditions.
Major Products
Oxidation: Epoxides or carbonyl compounds.
Reduction: Methyl derivatives.
Substitution: Azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
3-(Allyloxy)-3-(4-(bromomethyl)-2,5-difluorophenyl)oxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Allyloxy)-3-(4-(bromomethyl)-2,5-difluorophenyl)oxetane depends on its specific application. In general, the compound may interact with molecular targets through its functional groups, leading to various biochemical or chemical effects. For example, the bromomethyl group can act as an electrophile in substitution reactions, while the allyloxy group can participate in polymerization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Allyloxy)-3-(4-chloromethyl)-2,5-difluorophenyl)oxetane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Allyloxy)-3-(4-(bromomethyl)-2,5-dichlorophenyl)oxetane: Similar structure but with dichlorophenyl instead of difluorophenyl.
3-(Methoxy)-3-(4-(bromomethyl)-2,5-difluorophenyl)oxetane: Similar structure but with a methoxy group instead of an allyloxy group.
Uniqueness
The unique combination of the allyloxy group and the bromomethyl-difluorophenyl group in 3-(Allyloxy)-3-(4-(bromomethyl)-2,5-difluorophenyl)oxetane imparts distinct chemical properties, making it valuable for specific applications that require these functionalities.
Propriétés
Formule moléculaire |
C13H13BrF2O2 |
|---|---|
Poids moléculaire |
319.14 g/mol |
Nom IUPAC |
3-[4-(bromomethyl)-2,5-difluorophenyl]-3-prop-2-enoxyoxetane |
InChI |
InChI=1S/C13H13BrF2O2/c1-2-3-18-13(7-17-8-13)10-5-11(15)9(6-14)4-12(10)16/h2,4-5H,1,3,6-8H2 |
Clé InChI |
HAGDRBLDVGBGJD-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1(COC1)C2=C(C=C(C(=C2)F)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B15277796.png)
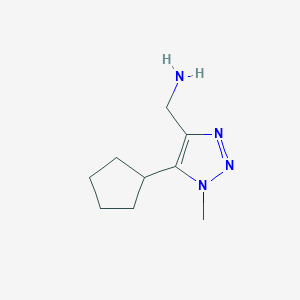
![4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B15277819.png)
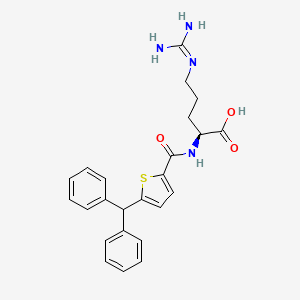

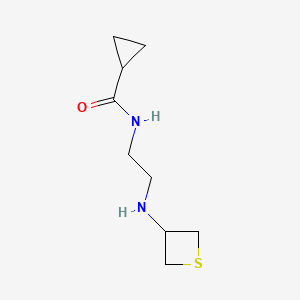
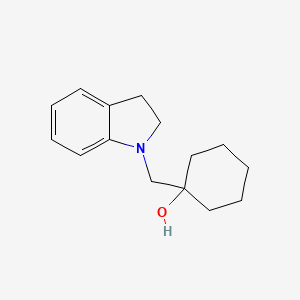
![Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B15277851.png)
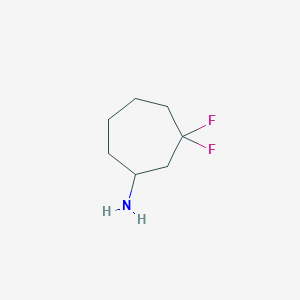
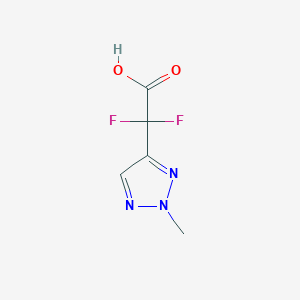
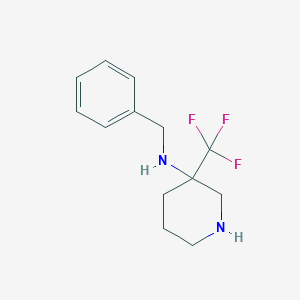
![(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15277871.png)

